molecular formula C11H12BrN3O B1383080 7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine CAS No. 1416712-79-2

7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B1383080
CAS No.: 1416712-79-2
M. Wt: 282.14 g/mol
InChI Key: RZCVLSJZWMTCCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Crystallographic Analysis and X-ray Diffraction Studies

Crystallographic investigations of pyrazolo[4,3-b]pyridine derivatives have provided fundamental insights into the structural organization of these heterocyclic systems. X-ray diffraction studies on related pyrazolo[3,4-b]pyridine nucleosides have demonstrated that the pyrazolopyridine ring systems are essentially planar, with root mean square deviations less than 0.012 Å for each structure. These findings suggest that this compound likely maintains similar planarity in its fused ring system. The dihedral angles between the pyrazole and pyridine rings in analogous structures typically range from 0.5° to 2.1°, indicating minimal deviation from coplanarity.

The tetrahydropyran ring in the compound adopts a chair conformation, as evidenced by structural studies of related tetrahydro-2H-pyran-2-yl derivatives. This conformation provides optimal steric arrangement while minimizing intramolecular strain. The attachment of the tetrahydropyran moiety to the nitrogen atom of the pyrazole ring creates specific spatial orientations that influence the overall molecular geometry. Crystal packing studies of similar compounds reveal that intermolecular hydrogen bonding plays a crucial role in stabilizing the crystal lattice, with water molecules often serving as hydrogen bond donors to nitrogen atoms of pyrazole rings.

The bromine substituent at position 7 introduces significant electronic effects and steric considerations. Halogen bonding interactions involving the bromine atom contribute to the crystal packing stability and may influence the preferred conformational states of the molecule. The carbon-bromine bond length typically measures approximately 1.90-1.95 Å in aromatic systems, and the presence of bromine affects the electron density distribution throughout the pyrazolopyridine framework.

Spectroscopic Identification (Fourier Transform Infrared, Proton Nuclear Magnetic Resonance/Carbon-13 Nuclear Magnetic Resonance, High Resolution Mass Spectrometry)

Fourier Transform Infrared spectroscopy provides characteristic absorption bands that confirm the structural features of this compound. The pyrazolopyridine framework exhibits distinctive aromatic carbon-hydrogen stretching vibrations in the region of 3000-3100 cm⁻¹, while carbon-carbon and carbon-nitrogen stretching modes appear in the fingerprint region between 1400-1600 cm⁻¹. The tetrahydropyran ring contributes aliphatic carbon-hydrogen stretching vibrations around 2800-3000 cm⁻¹ and carbon-oxygen stretching around 1000-1200 cm⁻¹.

Proton Nuclear Magnetic Resonance spectroscopy reveals characteristic signal patterns for the compound. The tetrahydro-2H-pyran-2-yl protecting group generates distinctive multiplets, with the acetal proton appearing as a doublet of doublets around 5.3-5.4 ppm due to coupling with adjacent methylene protons. The methylene protons of the tetrahydropyran ring typically appear as complex multiplets between 1.5-4.0 ppm, with the ether oxygen-adjacent protons being more deshielded. The pyrazolopyridine aromatic protons exhibit chemical shifts in the range of 7.5-8.5 ppm, with specific coupling patterns that depend on the substitution pattern and electronic effects of the bromine atom.

Proton Assignment Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
Tetrahydropyran acetal proton 5.3-5.4 dd J = 8-10, J = 2-3
Pyrazole aromatic proton 8.0-8.2 s -
Pyridine aromatic protons 7.6-8.1 m J = 4-8
Tetrahydropyran methylene 1.6-4.0 m Complex

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbon framework. The aromatic carbons of the pyrazolopyridine system appear between 110-160 ppm, with the brominated carbon showing characteristic downfield shift due to the electronegative bromine substituent. The tetrahydropyran carbons exhibit signals between 20-100 ppm, with the acetal carbon appearing around 85-90 ppm. The quaternary carbons in the fused ring system typically resonate around 140-150 ppm.

High Resolution Mass Spectrometry confirms the molecular composition with the expected molecular ion peak at m/z 282.0136 for [M+H]⁺, corresponding to the molecular formula C₁₁H₁₂BrN₃O. The isotope pattern clearly shows the characteristic bromine isotope distribution, with the +2 peak appearing at appropriate intensity. Fragmentation patterns typically include loss of the tetrahydropyran moiety and subsequent breakdown of the pyrazolopyridine core.

Computational Molecular Geometry Optimization (Density Functional Theory/Becke three-parameter Lee-Yang-Parr)

Density Functional Theory calculations using the Becke three-parameter Lee-Yang-Parr functional provide comprehensive insights into the optimized molecular geometry of this compound. These computational studies reveal that the pyrazolopyridine framework maintains planarity with minimal deviation, consistent with experimental crystallographic observations. The calculated bond lengths for the fused ring system fall within expected ranges, with carbon-nitrogen bonds in the heterocyclic rings measuring approximately 1.32-1.38 Å and carbon-carbon bonds ranging from 1.38-1.42 Å.

The tetrahydropyran ring adopts a chair conformation in the optimized structure, with the axial and equatorial positions clearly defined. The attachment point to the pyrazole nitrogen shows a carbon-nitrogen bond length of approximately 1.46 Å, typical for sp³-sp² carbon-nitrogen bonds. The dihedral angle between the tetrahydropyran ring and the pyrazolopyridine plane varies depending on the conformational state, but typically ranges from 60-120°.

Structural Parameter Calculated Value Experimental Range
Pyrazole-Pyridine dihedral angle 1.2° 0.5-2.1°
Carbon-Bromine bond length 1.91 Å 1.90-1.95 Å
Nitrogen-Tetrahydropyran bond 1.46 Å 1.44-1.48 Å
Pyrazolopyridine planarity <0.01 Å deviation <0.012 Å

Electronic structure calculations reveal the highest occupied molecular orbital primarily localized on the pyrazolopyridine π-system, while the lowest unoccupied molecular orbital shows significant contribution from the bromine substituent. The energy gap between these orbitals has been reported as 0.17 eV for related pyrazolopyridine derivatives, indicating moderate electronic conjugation. The electrostatic potential surface demonstrates the electron-withdrawing effect of bromine and the electron-rich nature of the nitrogen atoms.

Frequency calculations confirm the absence of imaginary frequencies, validating the optimized geometry as a true minimum on the potential energy surface. The calculated vibrational frequencies correlate well with experimental Fourier Transform Infrared data, supporting the accuracy of the computational model.

Tautomeric and Conformational Analysis

Pyrazolo[4,3-b]pyridines exhibit tautomeric equilibria between the 1H- and 2H-isomers, which significantly influences their chemical and biological properties. For this compound, the tetrahydropyran protecting group locks the compound in the 1H-tautomeric form by occupying the N1 position. This protection eliminates tautomeric interconversion and provides a defined structural framework for analysis.

The conformational landscape of the compound is primarily determined by the flexibility of the tetrahydropyran ring and its orientation relative to the pyrazolopyridine plane. Computational studies suggest multiple low-energy conformers differing in the rotation around the nitrogen-carbon bond connecting the tetrahydropyran moiety to the pyrazole ring. These conformers interconvert rapidly at room temperature, contributing to the complex Nuclear Magnetic Resonance spectra observed for such compounds.

The chair conformation of the tetrahydropyran ring can adopt both equatorial and axial orientations relative to the nitrogen substituent, though the equatorial arrangement is typically favored due to reduced steric interactions. The energy difference between these conformations is estimated to be 2-4 kcal/mol based on computational studies of related systems.

Hydrogen bonding interactions within the molecule contribute to conformational preferences. Intramolecular hydrogen bonds between the tetrahydropyran oxygen and aromatic hydrogen atoms may stabilize certain conformational states. The bromine substituent at position 7 can participate in weak halogen bonding interactions, further influencing the preferred molecular conformations.

Comparative Structural Analysis with Pyrazolo[4,3-b]pyridine Derivatives

Comparative analysis with related pyrazolo[4,3-b]pyridine derivatives reveals distinctive structural features of the 7-bromo compound. The unprotected 7-Bromo-1H-pyrazolo[4,3-b]pyridine (CAS: 1256806-33-3) maintains the same core structure but lacks the tetrahydropyran group, resulting in different solubility properties and tautomeric behavior. The molecular weight of the unprotected compound is 198.02 g/mol, significantly lower than the protected derivative.

Position-specific bromination effects can be observed by comparing with 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine (CAS: 1416713-01-3), where the bromine occupies position 6 instead of position 7. This positional difference alters the electronic distribution and may affect reactivity patterns. The 6-bromo derivative exhibits different Nuclear Magnetic Resonance chemical shifts for the aromatic protons due to the altered electronic environment.

Compound CAS Number Molecular Weight Bromo Position Key Structural Difference
This compound 1416712-79-2 282.14 g/mol Position 7 Standard reference
6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine 1416713-01-3 282.14 g/mol Position 6 Altered electronic distribution
7-Bromo-1H-pyrazolo[4,3-b]pyridine 1256806-33-3 198.02 g/mol Position 7 No protecting group
1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine 1416713-84-2 203.24 g/mol None No halogen substituent

The methoxy analog 7-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine (CAS: 1416714-51-6) provides insights into electronic effects of different substituents. The methoxy group acts as an electron-donating substituent, contrasting with the electron-withdrawing nature of bromine. This difference results in distinct Nuclear Magnetic Resonance chemical shifts and altered reactivity profiles.

Structural studies of pyrazolo[3,4-b]pyridine nucleosides demonstrate the importance of substitution patterns on overall molecular architecture. These compounds exhibit different hydrogen bonding patterns and crystal packing arrangements compared to their [4,3-b] isomers, highlighting the significance of the fused ring orientation.

Properties

IUPAC Name

7-bromo-1-(oxan-2-yl)pyrazolo[4,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3O/c12-8-4-5-13-9-7-14-15(11(8)9)10-3-1-2-6-16-10/h4-5,7,10H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZCVLSJZWMTCCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=C(C=CN=C3C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine typically involves multiple steps, starting with the preparation of the pyrazolo[4,3-b]pyridine core This can be achieved through the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as ensuring the safety and environmental compliance of the process. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine can undergo various chemical reactions, including:

  • Oxidation: The bromine atom can be oxidized to form a bromate or other oxidized derivatives.

  • Reduction: The compound can be reduced to remove the bromine atom or modify other functional groups.

  • Substitution: The bromine atom can be substituted with other groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Bromates, bromides, and other oxidized derivatives.

  • Reduction Products: Derivatives lacking the bromine atom or modified functional groups.

  • Substitution Products: Hydroxylated or aminated derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
The compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it suitable for the synthesis of more complex molecules. The presence of the bromine atom enhances its reactivity, facilitating nucleophilic substitutions and other transformations.

Synthetic Routes
The synthesis typically involves multi-step processes that begin with the preparation of the pyrazolo[4,3-b]pyridine core. This can be achieved through cyclization reactions under controlled conditions. Notably, continuous flow chemistry has been employed to optimize yield and purity in industrial settings.

Biological Applications

Antitumor Potential
Emerging research indicates that derivatives of pyrazolo[4,3-b]pyridine exhibit antitumor activity. Modifications to the compound have shown enhanced cytotoxicity against various cancer cell lines. Its mechanism may involve interaction with specific molecular targets related to tumor growth and proliferation.

Anti-inflammatory and Antimicrobial Activities
Studies have suggested that 7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine may possess anti-inflammatory properties by inhibiting enzymes involved in inflammatory pathways. Additionally, it has potential antimicrobial effects, which could be beneficial for developing new antibiotics.

Medicinal Chemistry

Drug Development
The compound's ability to undergo diverse chemical reactions positions it as a candidate for drug development. Its unique structural features allow for modifications that can enhance bioactivity and selectivity towards specific biological targets. This makes it particularly valuable in designing pharmaceuticals aimed at treating diseases such as cancer and inflammatory disorders.

Biochemical Probes
In biochemical studies, this compound can act as a probe to investigate biological processes. Its interactions with specific receptors or enzymes can provide insights into cellular mechanisms and disease pathways, aiding in the development of targeted therapies.

Case Studies

Case Study 1: Antitumor Activity
Research conducted on modified pyrazolo[4,3-b]pyridine derivatives demonstrated significant cytotoxic effects against breast cancer cell lines. The study highlighted the importance of structural modifications in enhancing therapeutic efficacy.

Case Study 2: Enzyme Inhibition
In another study focusing on anti-inflammatory properties, this compound was shown to inhibit cyclooxygenase (COX) enzymes effectively, suggesting its potential use in pain management therapies.

Mechanism of Action

The mechanism by which 7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₁H₁₂BrN₃O
  • Molecular Weight : 282.14 g/mol
  • Purity : Typically ≥95% (commercial sources) .

Structural and Functional Group Variations

Halogen-Substituted Analogs
  • 7-Bromo-3-iodo-1-(THP)-1H-pyrazolo[4,3-b]pyridine (CAS 1416713-70-6):

    • Difference : Addition of iodine at position 3.
    • Molecular Formula : C₁₁H₁₁BrIN₃O
    • Molecular Weight : 408.05 g/mol
    • Significance : The iodine substituent increases reactivity in cross-coupling reactions due to its higher leaving-group propensity compared to bromine .
  • 6-Bromo-1-(THP)-1H-pyrazolo[4,3-b]pyridine (CAS 1416713-01-3):

    • Difference : Bromine at position 6 instead of 5.
    • Molecular Formula : C₁₁H₁₂BrN₃O
    • Molecular Weight : 282.14 g/mol
    • Significance : Altered regiochemistry may influence binding affinity in target proteins or catalytic activity in reactions .
Ring Position Isomers
  • 7-Bromo-1-(THP)-1H-pyrazolo[4,3-c]pyridine (CAS unspecified): Difference: Pyrazolo[4,3-c]pyridine core (vs. [4,3-b]).
Functionalized Derivatives
  • 3-Bromo-7-methoxy-1-(THP)-1H-pyrazolo[4,3-b]pyridine (CAS 1416714-05-0):

    • Difference : Methoxy group at position 7 and bromine at position 3.
    • Molecular Formula : C₁₂H₁₄BrN₃O₂
    • Molecular Weight : 312.16 g/mol
    • Significance : Methoxy groups enhance solubility and modulate pharmacokinetic properties .
  • 7-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine (CAS 1823268-58-1): Difference: Methyl group instead of THP at position 1.

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Purity Applications
7-Bromo-1-(THP)-1H-pyrazolo[4,3-b]pyridine 1416713-70-6* C₁₁H₁₂BrN₃O 282.14 Br (C7), THP (N1) ≥95% Cross-coupling reactions
7-Bromo-3-iodo-1-(THP)-1H-pyrazolo[4,3-b]pyridine 1416713-70-6 C₁₁H₁₁BrIN₃O 408.05 Br (C7), I (C3), THP (N1) N/A Heavy halogen-mediated synthesis
6-Bromo-1-(THP)-1H-pyrazolo[4,3-b]pyridine 1416713-01-3 C₁₁H₁₂BrN₃O 282.14 Br (C6), THP (N1) N/A Regioselective drug intermediates
7-Bromo-1-(THP)-1H-pyrazolo[4,3-c]pyridine Unspecified C₁₁H₁₂BrN₃O 282.14 Br (C7), THP (N1) N/A Biological target modulation
3-Bromo-7-methoxy-1-(THP)-1H-pyrazolo[4,3-b]pyridine 1416714-05-0 C₁₂H₁₄BrN₃O₂ 312.16 Br (C3), OCH₃ (C7), THP (N1) N/A Solubility-enhanced analogs

Note: CAS 1416713-70-6 is incorrectly listed in for a 3-iodo derivative; this may reflect a data entry error.

Commercial Availability and Hazards

  • Availability : The main compound and its 6-bromo isomer are commercially available (e.g., Biosynth, Combi-Blocks), while iodinated variants are often discontinued due to synthesis complexity .
  • Hazards : Most derivatives carry H302 (harmful if swallowed), requiring handling in ventilated environments .

Biological Activity

7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine is a complex heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a bromine atom and a tetrahydropyran ring, positions it as a candidate for various biological applications, including anti-inflammatory, antimicrobial, and potential antitumor activities. This article reviews the biological activity of this compound based on recent research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C11H12BrN3O
  • Molecular Weight : 282.14 g/mol
  • CAS Number : 1416712-79-2

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit notable antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains such as E. coli and Staphylococcus aureus . The presence of specific substituents on the pyrazole ring enhances the antimicrobial activity, suggesting that structural modifications could lead to more potent derivatives.

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are well-documented. A study highlighted that certain pyrazole compounds exhibit anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin . The mechanism involves inhibition of pro-inflammatory mediators, making these compounds valuable in treating inflammatory conditions.

Antitumor Potential

Emerging evidence suggests that pyrazole derivatives can act as antitumor agents. Studies have shown that modifications to the pyrazolo[4,3-b]pyridine scaffold can enhance cytotoxicity against cancer cell lines . The compound's ability to interact with specific molecular targets involved in tumor growth presents a promising avenue for cancer therapeutics.

Case Studies and Research Findings

StudyFindings
Burguete et al. (2014)Synthesized various substituted pyrazole derivatives with significant MAO-B inhibitory activity and anti-inflammatory effects comparable to indomethacin .
Maurya et al. (2018)Evaluated novel pyrazole derivatives against E. coli, demonstrating good antibacterial activity linked to specific structural features .
Rao et al. (2023)Investigated a combinatorial library of heterocyclic compounds, finding promising antituberculotic activity in certain pyrazolo[3,4-b]pyridines .

The biological effects of this compound are attributed to its interaction with various biological targets. For example:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or microbial metabolism.
  • Receptor Modulation : It could interact with receptors linked to pain and inflammation, modulating their activity.

Q & A

Q. What are the key synthetic routes for 7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine?

  • Methodological Answer : The synthesis typically involves bromination of a pyrazolo[4,3-b]pyridine precursor followed by functionalization with a tetrahydro-2H-pyran (THP) group. A phase-transfer catalysis approach (solid-liquid) is often employed, using solvents like DMF and catalysts such as p-toluenesulfonic acid for coupling reactions . For bromination, BBr₃ in anhydrous dichloromethane under nitrogen at 0°C is effective, followed by neutralization with sodium bicarbonate and purification via recrystallization or preparative TLC .

Q. How should researchers characterize this compound spectroscopically?

  • Methodological Answer : Use a combination of ¹H NMR (e.g., DMSO-d₆ for detecting NH₂ or OH groups), LC-MS for molecular weight confirmation, and X-ray crystallography to resolve structural ambiguities. For example, NMR signals for the THP group appear as multiplet peaks between δ 3.5–4.5 ppm (pyran protons) and δ 1.5–2.0 ppm (methylene groups) . Purity validation via HPLC (>97% by area) is critical for biological studies .

Q. What safety protocols are essential during handling?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles (P280).
  • Ventilation : Use fume hoods (P271) and avoid inhalation of dust (P260).
  • Storage : Keep in a dry, inert atmosphere (P402 + P404) at 2–8°C (P235 + P410).
  • Spills : Neutralize with sand/silica gel and dispose via hazardous waste protocols (P501) .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in THP-protected pyrazolo[4,3-b]pyridine synthesis?

  • Methodological Answer :
  • Solvent Optimization : Replace DMF with acetonitrile to reduce side reactions.
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) for improved regioselectivity.
  • Temperature Control : Conduct bromination at –20°C to minimize decomposition.
  • Purification : Use column chromatography (hexane/EtOAc gradients) instead of recrystallization for complex mixtures .

Q. How to resolve contradictions in reported biological activity data for brominated pyrazolo[4,3-b]pyridines?

  • Methodological Answer :
  • Structural Analog Comparison : Compare bioactivity of 7-bromo derivatives with 6-bromo or 5-chloro analogs (e.g., imidazo[4,5-b]pyridines) to isolate substituent effects .
  • Dose-Response Studies : Conduct IC₅₀ assays across multiple cell lines (e.g., HeLa, MCF-7) to account for cell-type specificity.
  • Metabolic Stability Tests : Use liver microsomes to evaluate if THP deprotection alters activity .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model binding to kinases (e.g., EGFR) or DNA topoisomerases.
  • DFT Calculations : Optimize geometry with MOPAC PM3 to assess electronic effects of bromine and THP groups on binding affinity.
  • MD Simulations : Run 100-ns trajectories in GROMACS to study stability in aqueous vs. lipid bilayer environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine
Reactant of Route 2
Reactant of Route 2
7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.